molecular formula C26H17FN2O5S B265148 1-(2,3-Dimethoxyphenyl)-2-(6-fluoro-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(2,3-Dimethoxyphenyl)-2-(6-fluoro-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No. B265148
M. Wt: 488.5 g/mol
InChI Key: UEAJHTXIHJTBCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,3-Dimethoxyphenyl)-2-(6-fluoro-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione, also known as DBCO-PEG4-Fluor 545, is a chemical compound that has gained attention in scientific research due to its unique properties. This compound is a fluorescent dye that can be used for imaging and tracking biological molecules.

Mechanism of Action

The mechanism of action of 1-(2,3-Dimethoxyphenyl)-2-(6-fluoro-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dioneuor 545 involves the formation of a covalent bond between the dye and a specific functional group on the target molecule. This covalent bond is formed through a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC). The reaction is highly specific and efficient, allowing for the labeling of target molecules with minimal background noise.
Biochemical and Physiological Effects:
1-(2,3-Dimethoxyphenyl)-2-(6-fluoro-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dioneuor 545 has been shown to have minimal biochemical and physiological effects on cells and tissues. The compound is non-toxic and does not interfere with cellular processes. However, the labeling of target molecules with 1-(2,3-Dimethoxyphenyl)-2-(6-fluoro-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dioneuor 545 may alter their function or localization, which should be taken into consideration when interpreting experimental data.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(2,3-Dimethoxyphenyl)-2-(6-fluoro-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dioneuor 545 in lab experiments include its high specificity, efficiency, and versatility. The compound can be used to label a wide range of biological molecules and can be detected using various imaging techniques. However, the limitations of using 1-(2,3-Dimethoxyphenyl)-2-(6-fluoro-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dioneuor 545 include its high cost and the need for expertise in organic chemistry for its synthesis.

Future Directions

For the use of 1-(2,3-Dimethoxyphenyl)-2-(6-fluoro-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dioneuor 545 in scientific research include the development of new labeling strategies and the optimization of imaging techniques. The use of 1-(2,3-Dimethoxyphenyl)-2-(6-fluoro-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dioneuor 545 in live-cell imaging and in vivo imaging is an area of active research. Additionally, the development of new derivatives of 1-(2,3-Dimethoxyphenyl)-2-(6-fluoro-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dioneuor 545 with improved properties is an area of future investigation.
Conclusion:
1-(2,3-Dimethoxyphenyl)-2-(6-fluoro-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dioneuor 545 is a unique fluorescent dye that has gained attention in scientific research due to its high specificity, efficiency, and versatility. The compound can be used for imaging and tracking biological molecules and has a wide range of applications in various fields of research. The development of new labeling strategies and optimization of imaging techniques will further enhance the use of 1-(2,3-Dimethoxyphenyl)-2-(6-fluoro-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dioneuor 545 in scientific research.

Synthesis Methods

The synthesis of 1-(2,3-Dimethoxyphenyl)-2-(6-fluoro-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dioneuor 545 involves several steps. The starting material is 1,3-benzothiazol-2-amine, which is reacted with 6-fluoro-1,3-benzothiazole-2-carboxylic acid to form the intermediate product. This intermediate is then reacted with 1-(2,3-dimethoxyphenyl)-2-(1H-pyrrol-3,9-dione-1-yl)ethanone to form the final product. The synthesis of 1-(2,3-Dimethoxyphenyl)-2-(6-fluoro-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dioneuor 545 is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

1-(2,3-Dimethoxyphenyl)-2-(6-fluoro-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dioneuor 545 has a wide range of applications in scientific research. This compound can be used for imaging and tracking biological molecules such as proteins, nucleic acids, and carbohydrates. It can also be used to study cellular processes such as protein trafficking, receptor internalization, and endocytosis. 1-(2,3-Dimethoxyphenyl)-2-(6-fluoro-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dioneuor 545 has been used in various fields of research such as cancer biology, neuroscience, and immunology.

properties

Product Name

1-(2,3-Dimethoxyphenyl)-2-(6-fluoro-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Molecular Formula

C26H17FN2O5S

Molecular Weight

488.5 g/mol

IUPAC Name

1-(2,3-dimethoxyphenyl)-2-(6-fluoro-1,3-benzothiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C26H17FN2O5S/c1-32-18-9-5-7-15(23(18)33-2)21-20-22(30)14-6-3-4-8-17(14)34-24(20)25(31)29(21)26-28-16-11-10-13(27)12-19(16)35-26/h3-12,21H,1-2H3

InChI Key

UEAJHTXIHJTBCI-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1OC)C2C3=C(C(=O)N2C4=NC5=C(S4)C=C(C=C5)F)OC6=CC=CC=C6C3=O

Canonical SMILES

COC1=CC=CC(=C1OC)C2C3=C(C(=O)N2C4=NC5=C(S4)C=C(C=C5)F)OC6=CC=CC=C6C3=O

Origin of Product

United States

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